(R)-Pinocembrin 7-Benzyl Ether
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Overview
Description
®-Pinocembrin 7-Benzyl Ether is a flavonoid derivative known for its potential biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and antimicrobial properties. ®-Pinocembrin 7-Benzyl Ether is a modified form of pinocembrin, which is a naturally occurring flavonoid found in honey and propolis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pinocembrin 7-Benzyl Ether typically involves the benzylation of pinocembrin. One common method is the reaction of pinocembrin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of ®-Pinocembrin 7-Benzyl Ether may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for reaction, purification, and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Pinocembrin 7-Benzyl Ether can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-Pinocembrin 7-Benzyl Ether is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, ®-Pinocembrin 7-Benzyl Ether is studied for its potential antioxidant and anti-inflammatory properties. It is used in cell culture studies to investigate its effects on cellular processes and signaling pathways.
Medicine
In medicine, ®-Pinocembrin 7-Benzyl Ether is explored for its potential therapeutic applications. Its antioxidant properties make it a candidate for the treatment of oxidative stress-related diseases. Additionally, its anti-inflammatory effects are of interest in the development of anti-inflammatory drugs.
Industry
In the industrial sector, ®-Pinocembrin 7-Benzyl Ether is used in the formulation of cosmetic products due to its antioxidant properties. It is also investigated for its potential use in food preservation and as a natural additive.
Mechanism of Action
The mechanism of action of ®-Pinocembrin 7-Benzyl Ether involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Pinocembrin: The parent compound of ®-Pinocembrin 7-Benzyl Ether, known for its antioxidant and anti-inflammatory properties.
Naringenin: Another flavonoid with similar biological activities, including antioxidant and anti-inflammatory effects.
Hesperetin: A flavonoid found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Uniqueness
®-Pinocembrin 7-Benzyl Ether is unique due to the presence of the benzyl ether group, which can enhance its lipophilicity and potentially improve its bioavailability. This modification may also influence its interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
1159852-74-0 |
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Molecular Formula |
C₂₂H₁₈O₄ |
Molecular Weight |
346.38 |
Synonyms |
(2R)-2,3-Dihydro-5-hydroxy-2-phenyl-7-(phenylmethoxy)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
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